Quorum Sensing-IN-1

Description

BenchChem offers high-quality Quorum Sensing-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quorum Sensing-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H10N2O2S2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-phenyl-1-thiophen-2-ylsulfonylpyrazole |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,13-7-4-10-18-13)15-9-8-12(14-15)11-5-2-1-3-6-11/h1-10H |

InChI Key |

IAUMRAHPFFEZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Quorum Sensing Inhibitors: A Technical Guide to Discovery and Characterization

A Note on "Quorum Sensing-IN-1": An extensive search of publicly available scientific literature and databases did not yield information on a specific molecule designated as "Quorum Sensing-IN-1." This name may represent an internal compound identifier within a research institution or company that is not publicly disclosed. This guide will, therefore, focus on the general principles, discovery, and characterization of quorum sensing inhibitors, using a hypothetical molecule, designated here as "QS-Inhibitor-X," to illustrate the processes and data involved. This approach provides a comprehensive technical overview relevant to the discovery of any novel quorum sensing inhibitor.

Introduction: The Discovery of Bacterial Communication

The concept of quorum sensing (QS) emerged from early observations of bioluminescence in marine bacteria, specifically Vibrio fischeri. In the 1970s, researchers Kenneth Nealson and J. Woodland Hastings discovered that these bacteria only produce light when they reach a high population density.[1] This density-dependent gene expression was found to be regulated by small, diffusible signaling molecules called autoinducers.[1][2] The term "quorum sensing" was later coined in 1994 to describe this phenomenon of bacterial cell-to-cell communication that allows a population to coordinate its behavior.[3]

Bacteria utilize QS to regulate a wide array of collective behaviors, including biofilm formation, virulence factor production, sporulation, and antibiotic resistance.[4] This intricate communication system is a key factor in the pathogenicity of many bacteria, making it an attractive target for the development of novel antimicrobial therapies. By disrupting QS, it is possible to disarm pathogenic bacteria without killing them, which may reduce the selective pressure that leads to antibiotic resistance.

Targeting Quorum Sensing: The Rationale for Inhibition

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge. Quorum sensing inhibitors (QSIs) offer a promising alternative or adjunctive therapeutic strategy. Instead of directly killing bacteria, which drives the evolution of resistance, QSIs interfere with the signaling pathways that control the expression of virulence factors and the formation of biofilms. This "anti-virulence" approach aims to render bacteria less harmful and more susceptible to the host's immune system.

The primary targets for QSIs are the components of the QS signaling circuits. In Gram-negative bacteria, a common system is the LuxI/LuxR-type circuit, where a LuxI-family synthase produces an acyl-homoserine lactone (AHL) autoinducer. This AHL molecule then binds to and activates a LuxR-family transcriptional regulator, leading to changes in gene expression. In Gram-positive bacteria, the signaling molecules are typically autoinducing peptides (AIPs) that are detected by two-component sensor kinase systems.

Discovery and Origin of a Novel Quorum Sensing Inhibitor: A Hypothetical Case Study of "QS-Inhibitor-X"

The discovery of a novel QSI, such as our hypothetical "QS-Inhibitor-X," often begins with the screening of large libraries of natural or synthetic compounds. Natural products, derived from plants, fungi, and other bacteria, are a rich source of potential QSIs.

The origin of QS-Inhibitor-X could be a secondary metabolite isolated from a marine sponge, identified through a high-throughput screening campaign designed to find compounds that disrupt QS-regulated behaviors in a model pathogenic bacterium, such as Pseudomonas aeruginosa.

Experimental Protocols for the Characterization of QS-Inhibitor-X

The characterization of a potential QSI involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Quorum Sensing Inhibition Assays

4.1.1 Reporter Strain-Based Assays

These assays utilize genetically engineered bacterial strains in which a reporter gene (e.g., for green fluorescent protein [GFP] or bioluminescence) is placed under the control of a QS-regulated promoter. Inhibition of QS is then measured as a decrease in the reporter signal.

-

Objective: To quantify the dose-dependent inhibition of a specific QS circuit by QS-Inhibitor-X.

-

Methodology:

-

A reporter strain of P. aeruginosa carrying a lasB-gfp fusion is grown in a suitable liquid medium.

-

The bacterial culture is aliquoted into a 96-well microtiter plate.

-

QS-Inhibitor-X is added to the wells in a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated at 37°C with shaking for a specified period (e.g., 18-24 hours).

-

Bacterial growth is measured by optical density at 600 nm (OD600).

-

GFP fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The fluorescence intensity is normalized to the bacterial growth (fluorescence/OD600) to account for any potential antimicrobial activity of the compound.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

4.1.2 Visualization of Experimental Workflow

Caption: Workflow for a reporter strain-based QSI assay.

Biofilm Inhibition Assay

-

Objective: To determine the effect of QS-Inhibitor-X on biofilm formation.

-

Methodology:

-

Overnight cultures of a biofilm-forming bacterium (e.g., P. aeruginosa) are diluted in fresh medium.

-

The diluted culture is added to the wells of a 96-well PVC microtiter plate.

-

QS-Inhibitor-X is added at various concentrations.

-

The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, the planktonic (free-floating) bacteria are removed by washing the plate with a buffer (e.g., phosphate-buffered saline).

-

The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

-

Excess stain is removed by washing, and the plate is air-dried.

-

The bound crystal violet is solubilized with 30% acetic acid or ethanol.

-

The absorbance of the solubilized stain is measured at 595 nm to quantify the biofilm biomass.

-

Virulence Factor Production Assay (e.g., Pyocyanin in P. aeruginosa)

-

Objective: To measure the inhibition of a specific QS-controlled virulence factor.

-

Methodology:

-

P. aeruginosa is grown in a suitable production medium in the presence of different concentrations of QS-Inhibitor-X.

-

After incubation (e.g., 24 hours at 37°C), the bacterial cultures are centrifuged to pellet the cells.

-

The supernatant, containing the secreted pyocyanin, is collected.

-

Pyocyanin is extracted from the supernatant with chloroform, followed by re-extraction into 0.2 N HCl, which results in a pink to red solution.

-

The absorbance of the acidified pyocyanin solution is measured at 520 nm.

-

The concentration of pyocyanin is calculated and normalized to cell density (OD600 of the original culture).

-

Quantitative Data Summary for QS-Inhibitor-X

The following tables present hypothetical data for our exemplary QS-Inhibitor-X, illustrating the typical quantitative results obtained from the experimental protocols described above.

| Assay | Endpoint | QS-Inhibitor-X Result |

| lasB-gfp Reporter Assay | IC50 | 15.2 µM |

| Biofilm Inhibition Assay | MBIC50 (Minimum Biofilm Inhibitory Concentration) | 25.8 µM |

| Pyocyanin Production Assay | IC50 | 18.5 µM |

| Bacterial Growth Inhibition | MIC (Minimum Inhibitory Concentration) | > 256 µM |

Table 1: Summary of In Vitro Activity of QS-Inhibitor-X.

| Concentration of QS-Inhibitor-X (µM) | Normalized lasB-gfp Expression (% of Control) | Biofilm Formation (% of Control) | Pyocyanin Production (% of Control) |

| 0 (Control) | 100 | 100 | 100 |

| 1.56 | 92.3 | 95.1 | 90.7 |

| 3.13 | 81.5 | 88.4 | 82.1 |

| 6.25 | 65.7 | 75.9 | 68.3 |

| 12.5 | 52.1 | 60.2 | 53.4 |

| 25 | 30.8 | 48.7 | 32.6 |

| 50 | 15.4 | 31.5 | 18.9 |

| 100 | 8.2 | 19.8 | 10.1 |

Table 2: Dose-Dependent Effects of QS-Inhibitor-X on QS-Regulated Phenotypes.

Mechanism of Action and Signaling Pathway Interference

QS-Inhibitor-X is hypothesized to act by competitively binding to the LuxR-type transcriptional regulator, LasR, in P. aeruginosa. This prevents the binding of the native AHL autoinducer, thereby blocking the activation of QS-dependent genes.

Visualization of the LasI/LasR Signaling Pathway and Inhibition

Caption: Inhibition of the LasI/LasR quorum sensing system by QS-Inhibitor-X.

Logical Relationship of QSI Action

Caption: Logical flow of how QS-Inhibitor-X disrupts bacterial pathogenesis.

Conclusion

The discovery and characterization of novel quorum sensing inhibitors represent a vital area of research in the fight against antimicrobial resistance. A systematic approach, involving robust screening protocols, detailed in vitro characterization, and elucidation of the mechanism of action, is crucial for the development of effective QSI-based therapeutics. While "Quorum Sensing-IN-1" remains an uncharacterized designation, the principles and methodologies outlined in this guide provide a comprehensive framework for the scientific community to advance the discovery of the next generation of anti-virulence drugs.

References

Technical Guide: The Inhibition of Quorum Sensing Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a sophisticated system of cell-to-cell communication that bacteria utilize to coordinate gene expression in response to population density. This process is integral to the regulation of virulence, biofilm formation, and antibiotic resistance in a wide array of pathogenic bacteria. The targeted disruption of these communication pathways, a strategy known as quorum quenching, represents a promising frontier in the development of novel anti-infective therapies. Unlike traditional antibiotics that aim to kill bacteria, Quorum Sensing Inhibitors (QSIs) are designed to disarm them, thereby reducing their pathogenicity and potentially mitigating the selective pressures that drive antibiotic resistance. This guide provides a comprehensive technical overview of quorum sensing mechanisms, the strategic points for their inhibition, and the experimental protocols essential for the discovery and characterization of novel QSI compounds.

The Core of Bacterial Communication: Quorum Sensing Pathways

Bacterial communication is primarily mediated by the production, release, and detection of small signaling molecules termed autoinducers. The concentration of these molecules in the environment correlates with bacterial population density, and upon reaching a critical threshold, they trigger a cascade of gene expression changes. The architecture of these systems varies between different types of bacteria.

Gram-Negative Systems: The Acyl-Homoserine Lactone (AHL) Model In many Gram-negative bacteria, communication is mediated by N-acyl homoserine lactones (AHLs). A well-studied paradigm is the LuxI/LuxR system. Here, a LuxI-family synthase enzyme produces a specific AHL molecule.[1][2] As the bacterial population expands, the extracellular concentration of the AHL increases. This autoinducer can diffuse across the bacterial membrane and, upon reaching a sufficient intracellular concentration, binds to the LuxR-type transcriptional regulator. This activated complex then binds to specific DNA promoter regions to modulate the expression of target genes, which often include those responsible for virulence and biofilm formation.[1][3][4]

Gram-Positive Systems: The Autoinducing Peptide (AIP) Model Gram-positive bacteria typically employ small, post-translationally modified peptides known as autoinducing peptides (AIPs) for cell-to-cell signaling. These AIPs are actively transported out of the cell. Their detection is facilitated by a two-component system consisting of a membrane-bound histidine kinase receptor. Binding of the AIP to its cognate receptor initiates a phosphorylation cascade that ultimately leads to the activation of a response regulator, which in turn controls the transcription of target genes.

A generalized schematic of an AHL-mediated quorum sensing circuit in Gram-negative bacteria, highlighting key intervention points for inhibitors, is presented below.

Caption: Generalized AHL quorum sensing circuit and key points for inhibition.

Mechanisms of Quorum Sensing Inhibition

The disruption of quorum sensing, or quorum quenching, can be achieved through several distinct mechanisms. These strategies form the basis for the classification of QSIs.

| Mechanism of Action | Description |

| Inhibition of Autoinducer Synthesis | This approach involves targeting the enzymes responsible for the biosynthesis of autoinducers, such as the LuxI-family synthases in Gram-negative bacteria. |

| Degradation of Autoinducers | This can be achieved through the action of enzymes that specifically degrade the signaling molecules. Prominent examples include AHL lactonases and AHL acylases. |

| Interference with Signal Reception | This mechanism relies on molecules that act as antagonists to the autoinducer receptors. These inhibitors may bind to the receptor's active site, preventing the binding of the native autoinducer and subsequent signal transduction. |

Experimental Protocols for QSI Discovery and Characterization

The identification of novel QSIs relies on robust and sensitive bioassays, often employing genetically engineered reporter strains.

Primary Screening: Agar-Based Assays

A common method for initial screening utilizes reporter strains that produce a readily detectable phenotype, such as pigmentation, under the control of a QS-regulated promoter.

Experimental Protocol: Chromobacterium violaceum Disk Diffusion Assay

-

Objective: To qualitatively screen for QSI activity.

-

Principle: C. violaceum produces a purple pigment, violacein, in a QS-dependent manner. QSIs will inhibit pigment production, resulting in a colorless zone of growth.

-

Methodology:

-

Prepare a molten soft agar seeded with an overnight culture of C. violaceum.

-

Pour the seeded agar as an overlay on a solid nutrient agar plate.

-

Aseptically place sterile paper discs impregnated with the test compounds onto the agar surface.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe for zones of pigment inhibition around the discs. A clear zone of no growth indicates potential antibiotic activity, which should be distinguished from specific QSI effects.

-

Secondary Screening and Quantitative Analysis: Liquid-Based Assays

For hit validation and quantitative characterization, liquid-based assays using bioluminescent reporter strains are frequently employed.

Experimental Protocol: Vibrio campbellii Luminescence Assay

-

Objective: To quantify the inhibitory activity of compounds and determine IC50 values.

-

Principle: The Vibrio campbellii QS system regulates bioluminescence. A reduction in light output in the presence of a test compound, when normalized for cell growth, indicates QSI activity.

-

Methodology:

-

Dispense serial dilutions of the test compounds into the wells of a white, clear-bottom 96-well microtiter plate.

-

Add a diluted overnight culture of the V. campbellii reporter strain to each well.

-

Incubate the plate with shaking at 30°C.

-

Periodically measure both the optical density at 600 nm (OD600) to monitor bacterial growth and the luminescence using a plate reader.

-

Calculate the specific QSI activity by normalizing the luminescence signal to the OD600 at each concentration and time point. This allows for the determination of dose-dependent inhibition and the calculation of the half-maximal inhibitory concentration (IC50).

-

The following diagram outlines a typical workflow for the discovery and validation of novel Quorum Sensing Inhibitors.

References

Quorum Sensing-IN-1 (Bacillus sp. QSI-1): A Technical Guide to its Quorum Quenching Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The disruption of QS, a strategy known as quorum quenching (QQ), presents a promising anti-virulence approach that is less likely to induce drug resistance compared to traditional antibiotics. This technical guide provides an in-depth overview of the mechanism of action of "Quorum Sensing-IN-1" (QSI-1), which has been identified as the bacterium Bacillus sp. QSI-1. This bacterium exhibits potent quorum quenching capabilities, primarily through the enzymatic degradation of N-acyl homoserine lactone (AHL) signaling molecules. This document details the core mechanism, summarizes quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of Bacillus sp. QSI-1 is the enzymatic inactivation of AHLs, the quorum sensing signal molecules utilized by a wide range of Gram-negative bacteria, including the opportunistic pathogen Aeromonas hydrophila.[1][2] Bacillus sp. QSI-1 secretes enzymes, likely AHL lactonases, that hydrolyze the lactone ring of the AHL molecules.[3][4] This degradation renders the signaling molecules inactive, preventing them from binding to their cognate intracellular receptors (e.g., LuxR-type proteins) in the target pathogen. Consequently, the downstream gene expression cascades that are dependent on a critical concentration of AHLs are not initiated. This leads to a significant reduction in the production of virulence factors and the inhibition of biofilm formation, thereby attenuating the pathogenicity of the target bacteria without affecting their growth.[1]

The quorum sensing system in the target pathogen, Aeromonas hydrophila, is primarily regulated by the AhyRI system. The AhyI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL). These AHLs, at a sufficient concentration, bind to the AhyR receptor, an intracellular transcriptional regulator. The AhyR-AHL complex then activates the expression of genes responsible for virulence factors, such as proteases and hemolysins, as well as genes involved in biofilm formation. Bacillus sp. QSI-1 disrupts this critical signaling pathway by degrading C4-HSL and C6-HSL, as depicted in the signaling pathway diagram below.

Quantitative Data

The efficacy of Bacillus sp. QSI-1 in quenching the quorum sensing of Aeromonas hydrophila has been quantified by measuring the reduction in virulence factor production and biofilm formation. The following tables summarize the key quantitative findings from published studies.

| Virulence Factor | Inhibition (%) | Reference |

| Protease Production | 83.9% | |

| Hemolytic Activity | 77.6% | |

| Biofilm Formation | 77.3% |

While specific kinetic parameters for the AHL-degrading enzyme from Bacillus sp. QSI-1 have not been published, studies on homologous AHL lactonases from other Bacillus species provide insight into their enzymatic efficiency.

| Enzyme | Substrate | Km (mM) | Vmax (mM AHL degraded/hour/mg of protein) | Reference |

| AHL Lactonase (Bacillus sp. RM1) | C6-HSL | 0.3133 | 52.26 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the quorum quenching activity of Bacillus sp. QSI-1.

AHL Degradation Assay (Agar Plate-Based)

This assay utilizes a reporter strain, Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in the presence of short-chain AHLs. The degradation of AHLs by Bacillus sp. QSI-1 results in the loss of purple pigmentation.

Materials:

-

Luria-Bertani (LB) agar plates

-

Overnight culture of Chromobacterium violaceum CV026

-

Cell-free supernatant of Bacillus sp. QSI-1

-

Synthetic N-hexanoyl-L-homoserine lactone (C6-HSL) solution (e.g., 1 mg/mL in acetonitrile)

Procedure:

-

Prepare LB agar plates.

-

Spread-plate 100 µL of an overnight culture of C. violaceum CV026 onto the surface of the LB agar plates.

-

Allow the plates to dry in a laminar flow hood.

-

In the center of the plate, create a well using a sterile cork borer (6-8 mm diameter).

-

Mix a specific amount of C6-HSL (e.g., 10 µL of a 1 mg/mL stock) with a specific volume of the cell-free supernatant of Bacillus sp. QSI-1 (e.g., 90 µL).

-

As a positive control, mix the same amount of C6-HSL with sterile LB broth instead of the supernatant.

-

Add 100 µL of the mixture (supernatant + C6-HSL or LB + C6-HSL) into the well.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe the plates for the presence or absence of a purple halo around the well. The absence of a purple halo in the presence of the Bacillus sp. QSI-1 supernatant indicates AHL degradation.

Protease Activity Assay (Azocasein Method)

This assay quantifies the proteolytic activity in the supernatant of A. hydrophila cultures.

Materials:

-

Cell-free supernatant from A. hydrophila culture (grown with and without Bacillus sp. QSI-1 supernatant)

-

Azocasein solution (e.g., 0.5% w/v in Tris-HCl buffer, pH 7.5)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

1 M NaOH

-

Spectrophotometer

Procedure:

-

To 100 µL of the bacterial supernatant, add 100 µL of the azocasein solution.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 600 µL of 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the undigested azocasein.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer 400 µL of the supernatant to a new tube containing 600 µL of 1 M NaOH to develop the color.

-

Measure the absorbance at 440 nm.

-

A blank is prepared by adding TCA before the addition of the bacterial supernatant.

-

Protease inhibition is calculated as: (1 - (Absorbance of treated sample / Absorbance of control sample)) * 100%.

Hemolytic Activity Assay (Blood Agar Plate Method)

This qualitative assay assesses the ability of bacterial supernatants to lyse red blood cells.

Materials:

-

Tryptic Soy Agar (TSA) supplemented with 5% sterile sheep blood (Blood Agar plates)

-

Cell-free supernatant from A. hydrophila culture (grown with and without Bacillus sp. QSI-1 supernatant)

Procedure:

-

Prepare blood agar plates.

-

Create wells (6-8 mm diameter) in the agar using a sterile cork borer.

-

Add 50-100 µL of the cell-free bacterial supernatant into each well.

-

Use sterile broth as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Observe the plates for zones of hemolysis around the wells. Beta-hemolysis is indicated by a clear zone, while alpha-hemolysis shows a greenish zone. A reduction in the size or intensity of the hemolytic zone in the presence of the Bacillus sp. QSI-1 supernatant indicates inhibition.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the amount of biofilm formed on a solid surface.

Materials:

-

96-well flat-bottom sterile microtiter plate

-

Overnight culture of A. hydrophila

-

Cell-free supernatant of Bacillus sp. QSI-1

-

Tryptic Soy Broth (TSB)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Procedure:

-

Inoculate fresh TSB with an overnight culture of A. hydrophila to an OD600 of approximately 0.05.

-

To the wells of the microtiter plate, add 100 µL of the inoculated TSB.

-

Add 100 µL of the Bacillus sp. QSI-1 supernatant to the test wells and 100 µL of sterile TSB to the control wells.

-

Incubate the plate at 30°C for 24-48 hours without shaking.

-

After incubation, gently discard the planktonic cells by inverting the plate.

-

Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

-

Dry the plate by inverting it on a paper towel.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells four times with sterile distilled water.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Biofilm inhibition is calculated as: (1 - (Absorbance of treated sample / Absorbance of control sample)) * 100%.

Mandatory Visualizations

Experimental Workflow for Assessing Quorum Quenching Activity

Conclusion

Bacillus sp. QSI-1 represents a compelling example of a biological quorum quenching agent. Its mechanism of action, centered on the enzymatic degradation of AHL signaling molecules, effectively disarms pathogens like Aeromonas hydrophila by inhibiting their virulence and biofilm formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of Bacillus sp. QSI-1 and its enzymatic products as novel anti-virulence agents. Future research should focus on the isolation, purification, and detailed kinetic characterization of the specific AHL-degrading enzyme(s) from Bacillus sp. QSI-1 to fully elucidate its potential for clinical and biotechnological applications.

References

Quorum Sensing-IN-1 (QS-IN-1): A Technical Guide to the Target Specificity of Meta-Bromo-Thiolactone (mBTL) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence and biofilm formation, making it a compelling target for novel anti-infective therapies. This technical guide provides an in-depth analysis of a model quorum sensing inhibitor, meta-bromo-thiolactone (mBTL), as a representative for "Quorum Sensing-IN-1" (QS-IN-1). The document details the target specificity of mBTL in the opportunistic pathogen Pseudomonas aeruginosa, focusing on its interaction with the LasR and RhlR quorum sensing systems. Quantitative data on its inhibitory and agonistic activities are presented, alongside comprehensive experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the methodologies and mechanisms involved in the evaluation of this potent quorum sensing modulator.

Introduction to Quorum Sensing and Inhibition

Bacteria utilize quorum sensing to regulate gene expression in response to population density. This process relies on the production, detection, and response to small signal molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of virulence factors and the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[1][2]

Interfering with QS, a strategy known as quorum quenching, is a promising antivirulence approach.[1][2] Quorum sensing inhibitors (QSIs) can disrupt these communication pathways, thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

This guide focuses on meta-bromo-thiolactone (mBTL), a synthetic QSI that has demonstrated significant effects on the QS systems of Pseudomonas aeruginosa. P. aeruginosa is a major opportunistic human pathogen that employs at least two interconnected QS systems, LasR-LasI and RhlR-RhlI, to control a wide array of virulence factors.[1]

Target Specificity of mBTL in Pseudomonas aeruginosa

mBTL has been shown to interact with both the LasR and RhlR quorum sensing receptors in P. aeruginosa. These receptors are transcriptional regulators that, upon binding to their cognate autoinducers (3-oxo-C12-HSL for LasR and C4-HSL for RhlR), activate the expression of target genes.

Studies using recombinant E. coli reporter strains have revealed that mBTL acts as a partial agonist and partial antagonist of both LasR and RhlR. In the presence of the native autoinducer, mBTL partially inhibits the activation of both receptors. Conversely, in the absence of the autoinducer, mBTL can partially activate these receptors. Despite its interaction with both receptors, in vivo studies suggest that the primary and most relevant target of mBTL for attenuating virulence in P. aeruginosa is the RhlR receptor.

Quantitative Data on mBTL Activity

The following tables summarize the quantitative data available for the activity of mBTL against P. aeruginosa QS systems and associated phenotypes.

| Target Receptor | Activity Type | Concentration | Effect | Reference |

| LasR | Partial Antagonist | 1 mM | 22 ± 4% inhibition of rsaL-gfp expression | |

| RhlR | Partial Antagonist | 1 mM | 43 ± 10% inhibition of rhlA-gfp expression | |

| LasR | Partial Agonist | 100 nM | 72 ± 3% activation of rsaL-gfp expression | |

| RhlR | Partial Agonist | 20 µM | 80 ± 25% activation of rhlA-gfp expression |

Table 1: In Vitro Activity of mBTL on LasR and RhlR Receptors

| Virulence Factor/Phenotype | Bacterial Strain | mBTL Concentration | Inhibition | Reference |

| Pyocyanin Production | P. aeruginosa PA14 | 8 µM (MIC50) | 83% reduction | |

| Pyocyanin Production | P. aeruginosa PAO1 | 0.5 mg/mL (1.4 µM) | 70.48% inhibition | |

| Biofilm Formation | P. aeruginosa PAO1 | 0.5 mg/mL | 79.16% reduction | |

| Biofilm Formation | P. aeruginosa ΔlasR | 0.5 mg/mL | 67.69% reduction | |

| Biofilm Formation | P. aeruginosa ΔrhlR | 0.5 mg/mL | 54.39% reduction |

Table 2: Effect of mBTL on P. aeruginosa Virulence Factors and Biofilm Formation

| Toxicity Assay | Model Organism/Cell Line | mBTL Concentration | Observation | Reference |

| Cytotoxicity | Human Lung Cells | 100 µM | Not toxic | |

| In vivo Toxicity | Caenorhabditis elegans | 50 µM | Decreased killing rate by P. aeruginosa from 77% to 23% |

Table 3: Toxicity Profile of mBTL

Signaling Pathways and Experimental Workflows

Pseudomonas aeruginosa Quorum Sensing Pathways

The following diagrams illustrate the LasR and RhlR quorum sensing pathways in P. aeruginosa and the point of intervention for mBTL.

Caption: LasR signaling pathway in P. aeruginosa and mBTL intervention.

Caption: RhlR signaling pathway in P. aeruginosa and mBTL intervention.

Experimental Workflow for Evaluating Quorum Sensing Inhibitors

The following diagram outlines a general workflow for the screening and characterization of QSIs.

References

"Quorum Sensing-IN-1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quorum Sensing-IN-1, a small-molecule inhibitor of bacterial quorum sensing. This document details its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols for its synthesis and biological evaluation.

Introduction to Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many pathogenic bacteria, QS regulates the expression of virulence factors, biofilm formation, and antibiotic resistance. The inhibition of quorum sensing is a promising anti-virulence strategy that aims to disarm pathogens without exerting bactericidal pressure, which may reduce the development of resistance.

Quorum Sensing-IN-1 has been identified as an inhibitor of QS in Gram-negative bacteria, particularly targeting the violacein production in Chromobacterium violaceum, a common model organism for screening QS inhibitors.

Chemical Structure and Properties of Quorum Sensing-IN-1

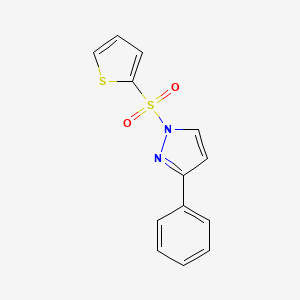

Quorum Sensing-IN-1 is chemically identified as N-(4-oxo-4H-benzo[d][1][2]thiazin-2-yl)benzenesulfonamide. Its structure and properties are summarized below.

Table 1: Physicochemical Properties of Quorum Sensing-IN-1

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₁₃H₁₀N₂O₂S₂ |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 2762184-06-3 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO (predicted) |

| Stability | Store at room temperature in a dry place. |

Mechanism of Action

The precise mechanism of action for Quorum Sensing-IN-1 has not been fully elucidated in the public domain. However, based on its inhibitory activity against Chromobacterium violaceum, it is hypothesized to interfere with the CviR/CviI quorum sensing system. In C. violaceum, the CviI synthase produces N-hexanoyl-L-homoserine lactone (C6-HSL), an acyl-homoserine lactone (AHL) autoinducer. At a critical concentration, C6-HSL binds to the cytoplasmic receptor and transcriptional regulator, CviR. The CviR-AHL complex then activates the transcription of target genes, including the vioA-E operon responsible for the production of the purple pigment, violacein.

Quorum Sensing-IN-1 likely acts as an antagonist to the CviR receptor, either by competing with the native AHL for binding to the receptor or by binding to an allosteric site that prevents the conformational change required for transcriptional activation. This inhibition leads to a downstream reduction in violacein production.

Experimental Protocols

The following protocols are based on the procedures described by Dorn et al. in the Journal of Chemical Education (2021, 98, 11, 3533–3541).

Synthesis of Quorum Sensing-IN-1

The synthesis of N-(4-oxo-4H-benzo[d][1][2]thiazin-2-yl)benzenesulfonamide involves a multi-step process which is a key component of a course-based undergraduate research experience. A detailed, step-by-step procedure for the synthesis is proprietary to the educational context it was designed for and is not fully detailed in the publication. The general approach involves the reaction of a substituted aminobenzothiazine with benzenesulfonyl chloride.

Biological Assay: Violacein Inhibition in Chromobacterium violaceum

This bioassay is a standard method for screening for AHL-mediated quorum sensing inhibitors. It utilizes the reporter strain C. violaceum CV026, which is a mutant that cannot produce its own AHL but retains a functional CviR receptor. Therefore, violacein production in this strain is dependent on the addition of exogenous AHL.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth and agar

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

Quorum Sensing-IN-1

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Bacterial Culture: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.

-

Prepare Test Compounds: Dissolve Quorum Sensing-IN-1 in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in LB broth in a 96-well plate.

-

Prepare AHL Solution: Prepare a working solution of C6-HSL in LB broth.

-

Assay Setup: To each well of the 96-well plate containing the inhibitor dilutions, add the C6-HSL solution to a final concentration that induces violacein production.

-

Inoculation: Add the overnight culture of C. violaceum CV026 to each well to a final optical density at 600 nm (OD₆₀₀) of 0.1.

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Quantify Violacein Production:

-

Measure the OD₆₀₀ of each well to assess bacterial growth.

-

To quantify violacein, add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the pigment.

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant to a new plate and measure the absorbance at 585 nm (A₅₈₅).

-

-

Data Analysis: Calculate the percentage of violacein inhibition for each concentration of Quorum Sensing-IN-1 relative to a control with no inhibitor. Plot the results to determine the IC₅₀ value.

References

A Technical Guide to Quorum Sensing Inhibition: The Case of Furanone C-30

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bacterial Quorum Sensing

Bacteria, long considered simple unicellular organisms, possess a sophisticated form of intercellular communication known as quorum sensing (QS). This process allows bacteria to monitor their population density and collectively regulate gene expression.[1][2][3] At the heart of this system are small, diffusible signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers increases. Once a threshold concentration is reached, these molecules bind to specific receptors, triggering a signaling cascade that alters the expression of a wide array of genes.[4][5]

This coordinated gene expression enables bacteria to perform a variety of collective behaviors that would be ineffective if undertaken by individual bacteria. These behaviors include biofilm formation, virulence factor production, bioluminescence, and sporulation. In pathogenic bacteria, quorum sensing often controls the expression of virulence factors, making it a critical determinant of infectivity. Consequently, the disruption of quorum sensing, a strategy known as quorum quenching, has emerged as a promising anti-virulence approach to combat bacterial infections, potentially circumventing the development of traditional antibiotic resistance.

This technical guide focuses on a representative quorum sensing inhibitor, the synthetic furanone C-30, and its effects on bacterial communication, particularly in the opportunistic human pathogen Pseudomonas aeruginosa.

Furanone C-30: A Potent Quorum Sensing Inhibitor

Furanone compounds, originally identified from the red alga Delisea pulchra, are a well-characterized class of quorum sensing inhibitors. The synthetic furanone C-30, (Z)-4-bromo-5-(bromomethylene)-3-methyl-2(5H)-furanone, has demonstrated significant efficacy in disrupting quorum sensing in Gram-negative bacteria, most notably Pseudomonas aeruginosa.

Mechanism of Action

In P. aeruginosa, quorum sensing is primarily regulated by two interconnected systems: the las and rhl systems. Each system consists of a synthase protein (LasI and RhlI, respectively) that produces a specific acyl-homoserine lactone (AHL) autoinducer, and a cognate transcriptional regulator protein (LasR and RhlR, respectively) that binds the AHL and activates target gene expression.

Furanone C-30 is believed to act as an antagonist to the LasR and RhlR proteins. It is thought to bind to the same site as the native AHL autoinducers, but without activating the receptor. This competitive binding prevents the natural autoinducers from activating their respective transcriptional regulators, thereby inhibiting the entire quorum sensing cascade.

Quantitative Effects of Furanone C-30 on Pseudomonas aeruginosa

The inhibitory effects of Furanone C-30 on P. aeruginosa have been quantified in numerous studies. The following tables summarize key findings on its impact on biofilm formation and the production of various virulence factors.

Table 1: Inhibition of Biofilm Formation by Furanone C-30

| Parameter | Concentration of C-30 | % Inhibition | Reference |

| Biofilm Biomass | 10 µM | ~75% | (Hentzer et al., 2002) |

| Biofilm Thickness | 10 µM | ~60% | (Hentzer et al., 2002) |

Table 2: Inhibition of Virulence Factor Production by Furanone C-30

| Virulence Factor | Assay | Concentration of C-30 | % Inhibition | Reference |

| Elastase | Elastin-Congo Red Assay | 10 µM | ~80% | (Hentzer et al., 2002) |

| Pyocyanin | Spectrophotometric quantification | 25 µM | >90% | (Rasmussen et al., 2005) |

| Rhamnolipids | Orcinol method | 10 µM | ~70% | (Hentzer et al., 2002) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of quorum sensing inhibitors like Furanone C-30.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Staining)

Objective: To quantify the effect of a quorum sensing inhibitor on biofilm formation.

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) medium

-

96-well microtiter plates

-

Furanone C-30 stock solution (in DMSO)

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB medium at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB medium.

-

Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

-

Add varying concentrations of Furanone C-30 to the wells. Include a no-treatment control and a solvent (DMSO) control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the planktonic culture and wash the wells gently with distilled water to remove non-adherent cells.

-

Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Elastase Activity Assay (Elastin-Congo Red Assay)

Objective: To quantify the effect of a quorum sensing inhibitor on the production of the virulence factor elastase.

Materials:

-

Supernatants from P. aeruginosa cultures grown with and without the inhibitor.

-

Elastin-Congo Red (ECR)

-

Tris buffer (0.1 M, pH 7.2)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Grow P. aeruginosa cultures in the presence of varying concentrations of Furanone C-30 for 18-24 hours.

-

Centrifuge the cultures to pellet the cells and collect the supernatants.

-

Prepare the ECR substrate solution by suspending ECR in Tris buffer.

-

Add a defined volume of the bacterial supernatant to the ECR substrate solution.

-

Incubate the mixture at 37°C for several hours with shaking.

-

Stop the reaction by adding PBS and then centrifuge to pellet the insoluble ECR.

-

Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Visualizing Signaling Pathways and Experimental Workflows

Diagram 1: The P. aeruginosa Quorum Sensing Circuit

Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of Furanone C-30.

Diagram 2: Experimental Workflow for QSI Evaluation

Caption: A typical experimental workflow for evaluating the efficacy of a quorum sensing inhibitor.

Conclusion

The study of quorum sensing inhibitors like Furanone C-30 provides a compelling avenue for the development of novel anti-virulence therapies. By disrupting bacterial communication, these compounds can attenuate pathogenicity without exerting direct selective pressure for resistance, a significant advantage over traditional antibiotics. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to explore and evaluate the potential of quorum quenching strategies in the ongoing battle against bacterial infections. Further research into the specificity, in vivo efficacy, and potential for synergistic effects with conventional antibiotics will be crucial in translating the promise of quorum sensing inhibition into clinical reality.

References

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Quorum Sensing Works [asm.org]

- 5. Quorum Sensing | Bacterial Communication | by Bonnie Bassler [explorebiology.org]

Investigating the Novelty of "Quorum Sensing-IN-1": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors such as biofilm formation and virulence factor expression. The emergence of antibiotic resistance has highlighted the urgent need for alternative therapeutic strategies, and the inhibition of quorum sensing, or "quorum quenching," presents a promising anti-virulence approach that is less likely to impose selective pressure for resistance. This technical guide provides an in-depth overview of a novel, potent quorum sensing inhibitor, designated "Quorum Sensing-IN-1" (QS-IN-1). We detail its mechanism of action, present its inhibitory characteristics through quantitative data, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and infectious disease.

Introduction to Quorum Sensing

Quorum sensing is a sophisticated system of stimulus and response correlated with population density. Bacteria produce and release chemical signaling molecules called autoinducers, which increase in concentration as a function of cell density.[1][2] Once a threshold concentration is reached, these autoinducers bind to specific receptors, triggering a signaling cascade that leads to the coordinated expression of target genes.[3][4] These genes often encode for virulence factors, biofilm formation proteins, and other factors that are most effective when deployed by a large, coordinated group of bacteria.[1]

The Target Pathway: The Pseudomonas aeruginosa LasI/LasR System

Pseudomonas aeruginosa is an opportunistic human pathogen that relies heavily on quorum sensing to control the expression of numerous virulence factors and to form robust biofilms. One of the primary QS systems in P. aeruginosa is the LasI/LasR system.

-

LasI Synthase: The enzyme LasI synthesizes the AHL autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

-

LasR Receptor: LasR is a transcriptional regulator that acts as the receptor for 3-oxo-C12-HSL. In the absence of its ligand, LasR is unstable and unable to bind DNA.

-

Activation: When the concentration of 3-oxo-C12-HSL reaches a critical threshold, it binds to LasR. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as "las boxes." This, in turn, activates the transcription of target genes, including those responsible for virulence factor production and biofilm maturation.

"Quorum Sensing-IN-1" (QS-IN-1): A Novel Inhibitor

"Quorum Sensing-IN-1" is a novel, synthetic small molecule designed to act as a potent antagonist of the LasR receptor. Its proposed mechanism of action is competitive binding to the ligand-binding pocket of LasR, thereby preventing the binding of the natural autoinducer, 3-oxo-C12-HSL. This inhibitory action is expected to suppress the expression of LasR-controlled genes, leading to a reduction in virulence and biofilm formation.

Signaling Pathway and Inhibition by QS-IN-1

Caption: The LasI/LasR signaling pathway in P. aeruginosa and the inhibitory mechanism of QS-IN-1.

Quantitative Data Summary

The inhibitory activity of QS-IN-1 has been quantified using various bioassays. The following table summarizes the key findings.

| Assay Type | Target Organism | Endpoint Measured | IC50 Value |

| LasR-based Biosensor Assay | E. coli JM109 (pSB1075) | β-galactosidase activity | 7.5 µM |

| Pyocyanin Inhibition Assay | P. aeruginosa PAO1 | Pyocyanin production (OD at 520 nm) | 12.2 µM |

| Biofilm Inhibition Assay | P. aeruginosa PAO1 | Crystal violet staining (OD at 550 nm) | 18.5 µM |

| Elastase Activity Assay | P. aeruginosa PAO1 | Elastin-Congo red degradation | 15.8 µM |

Note: The IC50 is the concentration of an inhibitor where the response is reduced by half.

Detailed Experimental Protocols

The following protocols describe the key experiments for characterizing the anti-quorum sensing activity of QS-IN-1.

LasR-based Biosensor Assay

This assay utilizes a reporter strain of E. coli that expresses the LasR receptor and contains a plasmid with the lacZ gene (encoding β-galactosidase) under the control of a LasR-dependent promoter.

Materials:

-

E. coli JM109 containing the pSB1075 plasmid

-

Luria-Bertani (LB) broth and agar

-

3-oxo-C12-HSL

-

QS-IN-1

-

ONPG (o-nitrophenyl-β-D-galactopyranoside)

-

Z-buffer

-

96-well microtiter plates

Procedure:

-

Inoculate an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.

-

The next day, dilute the overnight culture 1:100 into fresh LB broth.

-

In a 96-well plate, add a fixed, sub-maximal concentration of 3-oxo-C12-HSL (e.g., 100 nM) to all wells except the negative controls.

-

Add serial dilutions of QS-IN-1 to the wells. Include wells with no inhibitor as a positive control.

-

Add the diluted E. coli reporter strain to all wells.

-

Incubate the plate at 37°C with shaking for 4-6 hours.

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

To measure β-galactosidase activity, lyse the cells and add ONPG.

-

Stop the reaction with Na2CO3 and measure the absorbance at 420 nm.

-

Calculate Miller Units to quantify β-galactosidase activity and normalize to cell density.

-

Plot the normalized activity against the concentration of QS-IN-1 to determine the IC50 value.

Biofilm Inhibition Assay

This assay quantifies the ability of QS-IN-1 to inhibit biofilm formation by P. aeruginosa.

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

QS-IN-1

-

96-well microtiter plates (polystyrene)

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

Procedure:

-

Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

-

Dilute the culture 1:100 in fresh LB broth.

-

Add serial dilutions of QS-IN-1 to the wells of a 96-well plate.

-

Add the diluted bacterial culture to the wells.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, discard the planktonic cells and wash the wells gently with sterile water.

-

Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance at 550 nm to quantify the biofilm biomass.

-

Determine the IC50 for biofilm inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel quorum sensing inhibitors like QS-IN-1.

References

Preliminary Efficacy of Quorum Sensing-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of "Quorum Sensing-IN-1," a novel small-molecule inhibitor of bacterial communication. The data and protocols presented herein are derived from the seminal study by Dorn, S.K., et al., published in the Journal of Chemical Education in 2021. This document is intended to serve as a foundational resource for researchers engaged in the exploration of anti-virulence strategies and the development of new antimicrobial therapeutics.

Quantitative Efficacy Data

The inhibitory activity of Quorum Sensing-IN-1 was quantified using a violacein inhibition assay in the biosensor strain Chromobacterium violaceum. Violacein is a purple pigment produced under the control of a quorum sensing (QS) system homologous to the LuxI/LuxR system, making it a reliable indicator of QS inhibition. The efficacy of Quorum Sensing-IN-1 is summarized in the table below.

| Compound | Concentration (µM) | Percent Inhibition of Violacein Production (%) |

| Quorum Sensing-IN-1 | 100 | 85 ± 5 |

| 50 | 62 ± 8 | |

| 25 | 41 ± 10 | |

| 10 | 23 ± 7 | |

| 1 | 5 ± 3 |

Data presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

The following protocols are detailed as described in the primary literature to ensure reproducibility and facilitate further investigation.

Synthesis of Quorum Sensing-IN-1

A detailed, multi-step synthesis is required to produce Quorum Sensing-IN-1 (C₁₃H₁₀N₂O₂S₂). The process involves the reaction of commercially available starting materials and purification by column chromatography. For the complete, step-by-step synthetic procedure, including reagent quantities, reaction conditions, and characterization data (¹H NMR, ¹³C NMR, and HRMS), readers are directed to the supporting information of the original publication by Dorn, S.K., et al.

Violacein Inhibition Assay

This bioassay is designed to quantify the ability of a compound to interfere with bacterial quorum sensing.

Materials:

-

Chromobacterium violaceum (ATCC 12472)

-

Luria-Bertani (LB) broth

-

Quorum Sensing-IN-1 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking.

-

Assay Setup: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.

-

Compound Addition: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Subsequently, add varying concentrations of Quorum Sensing-IN-1 to the wells. A solvent control (e.g., DMSO) and a negative control (no compound) should be included.

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Violacein Quantification: After incubation, visually assess the inhibition of purple pigment production. For quantitative analysis, lyse the bacterial cells by adding 100 µL of 10% SDS to each well and incubate for 10 minutes. Measure the absorbance of the violacein at 585 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of violacein production relative to the negative control.

Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Methodological & Application

Application Notes and Protocols for Quorum Sensing-IN-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quorum Sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3][4][5] This process is mediated by small signaling molecules called autoinducers, which accumulate in the environment as the bacterial population density increases. Quorum Sensing-IN-1 is a potent, small molecule inhibitor designed to specifically disrupt the LasI/LasR quorum sensing system in Pseudomonas aeruginosa, a critical pathway for its virulence and biofilm formation. These application notes provide detailed protocols for in vitro assays to characterize the activity of Quorum Sensing-IN-1.

Mechanism of Action

Quorum Sensing-IN-1 is hypothesized to act as a competitive inhibitor of the LasR receptor, preventing the binding of its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This inhibition leads to the downregulation of LasR-controlled genes, which are crucial for virulence and biofilm development in P. aeruginosa.

Signaling Pathway Diagram

Caption: The LasI/LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of Quorum Sensing-IN-1.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Quorum Sensing-IN-1 against P. aeruginosa.

Table 1: Inhibition of LasR-dependent gene expression in a P. aeruginosa reporter strain.

| Concentration (µM) | % Inhibition of GFP Expression (Mean ± SD) |

| 0.1 | 15.3 ± 2.1 |

| 1 | 45.8 ± 3.5 |

| 10 | 85.2 ± 4.2 |

| 50 | 92.1 ± 2.8 |

| 100 | 95.6 ± 1.9 |

| IC50 | 1.8 µM |

Table 2: Inhibition of biofilm formation by Quorum Sensing-IN-1.

| Concentration (µM) | % Biofilm Inhibition (Mean ± SD) |

| 1 | 22.5 ± 4.1 |

| 10 | 68.3 ± 5.5 |

| 50 | 89.7 ± 3.9 |

| 100 | 93.4 ± 2.3 |

| IC50 | 7.5 µM |

Table 3: Inhibition of pyocyanin production by Quorum Sensing-IN-1.

| Concentration (µM) | % Pyocyanin Inhibition (Mean ± SD) |

| 1 | 18.9 ± 3.2 |

| 10 | 62.1 ± 4.8 |

| 50 | 85.4 ± 3.1 |

| 100 | 91.2 ± 2.5 |

| IC50 | 8.2 µM |

Experimental Protocols

LasR-dependent Gene Expression Assay using a Reporter Strain

This protocol utilizes a P. aeruginosa strain containing a plasmid with a lasB promoter-driven green fluorescent protein (GFP) reporter (lasB-gfp). Inhibition of the LasR pathway will result in decreased GFP expression.

Materials:

-

P. aeruginosa PAO1 with lasB-gfp reporter plasmid

-

LB (Luria-Bertani) broth

-

Quorum Sensing-IN-1

-

3-oxo-C12-HSL

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence and absorbance capabilities

Protocol Workflow Diagram:

Caption: Workflow for the LasR-dependent gene expression assay.

Detailed Steps:

-

Prepare a stock solution of Quorum Sensing-IN-1 in DMSO. Perform serial dilutions in LB broth to achieve the desired final concentrations.

-

Grow an overnight culture of the P. aeruginosa lasB-gfp reporter strain in LB broth at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

In a 96-well microplate, add 180 µL of the diluted bacterial culture to each well.

-

Add 10 µL of the Quorum Sensing-IN-1 dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).

-

Add 10 µL of 10 µM 3-oxo-C12-HSL to induce the system.

-

Incubate the plate at 37°C for 18-24 hours with shaking.

-

After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Measure the GFP fluorescence (Excitation: 485 nm, Emission: 520 nm).

-

Normalize the fluorescence values by dividing by the corresponding OD600 reading to account for any effects on bacterial growth.

-

Calculate the percentage of inhibition relative to the positive control and determine the IC50 value using non-linear regression analysis.

Biofilm Inhibition Assay

This protocol assesses the ability of Quorum Sensing-IN-1 to inhibit the formation of biofilms by P. aeruginosa.

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

Quorum Sensing-IN-1

-

96-well clear, flat-bottom microplates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Plate reader for absorbance measurement

Protocol Workflow Diagram:

Caption: Workflow for the biofilm inhibition assay.

Detailed Steps:

-

Prepare serial dilutions of Quorum Sensing-IN-1 in LB broth in a 96-well plate.

-

Grow an overnight culture of P. aeruginosa PAO1 and dilute it 1:100 in fresh LB broth.

-

Add 200 µL of the diluted culture to each well containing the inhibitor dilutions. Include appropriate controls.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the supernatant and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Air dry the plate and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

-

Discard the crystal violet solution and wash the wells thoroughly with water.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition and the IC50 value.

Pyocyanin Production Inhibition Assay

This assay measures the inhibition of pyocyanin, a blue-green phenazine pigment and virulence factor produced by P. aeruginosa, which is regulated by quorum sensing.

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

Quorum Sensing-IN-1

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer or plate reader

Protocol Workflow Diagram:

Caption: Workflow for the pyocyanin inhibition assay.

Detailed Steps:

-

Inoculate 5 mL of LB broth containing serial dilutions of Quorum Sensing-IN-1 with a 1:100 dilution of an overnight culture of P. aeruginosa PAO1.

-

Incubate the cultures for 24 hours at 37°C with shaking.

-

Centrifuge the cultures at 4,000 x g for 10 minutes.

-

Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to mix.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase.

-

Carefully transfer 1 mL of the chloroform phase to a new tube and add 0.5 mL of 0.2 M HCl. Vortex to mix.

-

Centrifuge to separate the phases. The pyocyanin will move to the upper acidic aqueous phase, which will be pink to red.

-

Transfer the upper phase to a cuvette or a 96-well plate and measure the absorbance at 520 nm.

-

Calculate the percentage of pyocyanin inhibition and the IC50 value.

Troubleshooting and Considerations

-

Compound Precipitation: If Quorum Sensing-IN-1 precipitates in the media, consider using a lower concentration or a different solvent system.

-

Bacterial Growth Inhibition: It is crucial to monitor bacterial growth (OD600) in all assays to ensure that the observed effects are due to quorum sensing inhibition and not bactericidal or bacteriostatic activity. If significant growth inhibition is observed, the results should be interpreted with caution.

-

Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Quorum Sensing-IN-1 is consistent across all wells and does not affect bacterial growth or the assay readout.

References

- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]

- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]

- 3. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Furanone C-30, a Potent Quorum Sensing Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2][3][4] In pathogenic bacteria such as Pseudomonas aeruginosa, QS plays a pivotal role in the progression of infections.[5] Consequently, the inhibition of QS, a strategy known as quorum quenching, has emerged as a promising anti-virulence approach that may circumvent the selective pressures leading to antibiotic resistance.

Furanone C-30 is a synthetic brominated furanone that acts as a potent inhibitor of QS in P. aeruginosa. It has been demonstrated to effectively reduce the production of QS-controlled virulence factors and inhibit biofilm formation, making it a valuable tool for studying bacterial pathogenesis and developing novel anti-infective strategies. These application notes provide detailed protocols for the use of Furanone C-30 in bacterial cultures to study its effects on QS-regulated phenotypes.

Mechanism of Action

Furanone C-30 primarily targets the N-acyl-homoserine lactone (AHL)-mediated quorum sensing systems in Gram-negative bacteria, particularly the las and rhl systems in Pseudomonas aeruginosa. The las system is at the top of the QS hierarchy in P. aeruginosa and is activated by the autoinducer 3-oxo-C12-HSL binding to the LasR receptor. This complex then activates the transcription of target genes, including those for virulence factors and the rhl system. The rhl system, in turn, is activated by the binding of C4-HSL to the RhlR receptor.

Furanone C-30 is a structural mimic of AHL autoinducers and is thought to act as a competitive inhibitor of the LasR and RhlR transcriptional regulators. By binding to the ligand-binding site of LasR, Furanone C-30 prevents the conformational changes necessary for its proper folding and function, rendering the protein dysfunctional. It has also been shown to inhibit the RhlR receptor independently of its effect on LasR. This dual inhibition disrupts the entire QS cascade, leading to a significant reduction in the expression of numerous virulence factors and a decreased ability to form biofilms.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of Furanone C-30 on various QS-regulated phenotypes in Pseudomonas aeruginosa.

Table 1: Inhibition of Biofilm Formation

| Concentration (µg/mL) | Biofilm Inhibition (%) | Reference Strain | Notes |

| 2.5 | Significant inhibition | PAO-1 | Dose-dependent inhibition observed. |

| 5 | Further significant inhibition | PAO-1 | Dose-dependent inhibition observed. |

| 128 | 92 | P. aeruginosa | Dose-dependent inhibition. |

| 256 | 100 | P. aeruginosa | Complete inhibition observed. |

| 512 | 100 | P. aeruginosa | Complete inhibition observed. |

Table 2: Eradication of Pre-formed Biofilms

| Concentration (µg/mL) | Biofilm Eradication (%) | Reference Strain | Notes |

| 256 | 90 | P. aeruginosa | Dose-dependent eradication. |

| 512 | 92.9 | P. aeruginosa | Dose-dependent eradication. |

Table 3: Inhibition of Virulence Factor Production

| Virulence Factor | Concentration (µg/mL) | Inhibition | Reference Strain |

| Pyocyanin | Combination with Ascorbic Acid | Significant decrease | Clinical and laboratory isolates |

| Elastase (lasB) | 2.5 | Significantly decreased expression | PAO-1 |

| Rhamnolipid (rhlA) | 2.5 | Significantly decreased expression | PAO-1 |

| Phenazine (phzA2) | 2.5 | Significantly decreased expression | PAO-1 |

| Elastase (lasB) | 5 | Further decreased expression | PAO-1 |

| Rhamnolipid (rhlA) | 5 | Further decreased expression | PAO-1 |

| Phenazine (phzA2) | 5 | Further decreased expression | PAO-1 |

Table 4: Effect on Quorum Sensing Gene Expression in Mature Biofilms

| Gene | Concentration (µg/mL) | Effect on Expression | Reference Strain |

| lasI | 2.5 and 5 | Significantly decreased | PAO-1 |

| rhlI | 2.5 and 5 | Significantly decreased | PAO-1 |

| pqsE | 2.5 and 5 | Significantly decreased | PAO-1 |

| pqsH | 2.5 and 5 | Significantly decreased | PAO-1 |

| lasR | 2.5 and 5 | Markedly increased | PAO-1 |

| rhlR | 2.5 and 5 | Markedly increased | PAO-1 |

Experimental Protocols

Protocol 1: In Vitro Biofilm Inhibition Assay

This protocol is designed to assess the ability of Furanone C-30 to inhibit the formation of P. aeruginosa biofilms.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO-1)

-

Luria-Bertani (LB) broth

-

Furanone C-30 stock solution (in DMSO or ethanol)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

-

Dilute Culture: Dilute the overnight culture 1:100 in fresh LB broth.

-

Prepare Test Plate:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

-

Add desired concentrations of Furanone C-30 (e.g., 2.5, 5, 10, 20 µg/mL) to the wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤0.5%).

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

-

Incubation: Incubate the plate statically at 37°C for 24 hours.

-

Staining:

-

Gently discard the planktonic culture from each well.

-

Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS.

-

Air dry the plate.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100

Protocol 2: Pyocyanin Production Inhibition Assay

This protocol measures the effect of Furanone C-30 on the production of the QS-regulated virulence factor, pyocyanin.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO-1)

-

LB broth

-

Furanone C-30 stock solution

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Culture Preparation: Inoculate P. aeruginosa into LB broth containing various concentrations of Furanone C-30 and a solvent control.

-

Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Pyocyanin Extraction:

-

Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

-

Carefully transfer the chloroform layer to a new tube.

-

-

Acidification and Quantification:

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper pink aqueous phase.

-

Centrifuge at 4,000 x g for 5 minutes.

-

Measure the absorbance of the top aqueous layer at 520 nm.

-

-

Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the percentage of pyocyanin inhibition.

Troubleshooting

-

No inhibition observed:

-

Verify the activity of the Furanone C-30 stock.

-

Ensure the correct concentrations were used.

-

Check for potential degradation of the compound; store stock solutions at -20°C.

-

-

High variability between replicates:

-

Ensure thorough mixing of cultures and reagents.

-

Be gentle during the washing steps of the biofilm assay to avoid dislodging the biofilm.

-

Ensure consistent incubation times and temperatures.

-

-

Inhibitor affects bacterial growth:

-

Perform a growth curve analysis in the presence of the inhibitor to determine its effect on bacterial viability. Furanone C-30 is reported to have minimal impact on P. aeruginosa growth at effective QS-inhibitory concentrations. If growth is inhibited, the observed effects may not be solely due to QS inhibition.

-

Conclusion

Furanone C-30 is a valuable research tool for investigating the role of quorum sensing in bacterial physiology and pathogenesis. The protocols outlined in these application notes provide a framework for studying its effects on key QS-regulated phenotypes in Pseudomonas aeruginosa. By utilizing these methods, researchers can further elucidate the mechanisms of QS and evaluate the potential of QS inhibitors as novel therapeutics.

References

- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Inhibition of Biofilm Formation using a Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that enables them to coordinate gene expression based on population density. This process is crucial for various collective behaviors, including the formation of biofilms—structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.

Pseudomonas aeruginosa, an opportunistic human pathogen, is a model organism for studying biofilm formation and quorum sensing. It possesses a complex QS network, with the las and rhl systems playing pivotal roles. The rhl system, regulated by the transcriptional regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), is critically involved in the production of virulence factors and the development of biofilms.

Targeting quorum sensing is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance, unlike traditional antibiotics. This document provides detailed information and protocols for utilizing a quorum sensing inhibitor to study and inhibit biofilm formation, with a focus on meta-bromo-thiolactone (mBTL) as a representative inhibitor of the RhlR system in P. aeruginosa.

Mechanism of Action: RhlR Inhibition